Benzene, 1,2-difluoro-4-[2-(trimethylsilyl)ethynyl]-
Description
The compound Benzene, 1,2-difluoro-4-[2-(trimethylsilyl)ethynyl]- features a benzene ring substituted with two fluorine atoms at the 1- and 2-positions and a trimethylsilyl (TMS)-protected ethynyl group at the 4-position. The ethynyl group, protected by the bulky trimethylsilyl moiety, enhances stability during synthetic processes while allowing selective deprotection for further functionalization. The electron-withdrawing fluorine substituents polarize the aromatic ring, influencing electronic properties such as resonance stabilization and reactivity in cross-coupling reactions.
Properties
IUPAC Name |
2-(3,4-difluorophenyl)ethynyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2Si/c1-14(2,3)7-6-9-4-5-10(12)11(13)8-9/h4-5,8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYPQTJKROFKMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201232993 | |
| Record name | 1,2-Difluoro-4-[2-(trimethylsilyl)ethynyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201232993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866683-38-7 | |
| Record name | 1,2-Difluoro-4-[2-(trimethylsilyl)ethynyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866683-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Difluoro-4-[2-(trimethylsilyl)ethynyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201232993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Sonogashira coupling reaction, which involves the reaction of 1,2-difluorobenzene with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,2-difluoro-4-[2-(trimethylsilyl)ethynyl]- can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other groups under appropriate conditions.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Often used in conjunction with palladium catalysts.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed: The products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted benzene derivatives, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
Chemistry: Benzene, 1,2-difluoro-4-[2-(trimethylsilyl)ethynyl]- is used in organic synthesis as a building block for more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine:
Industry: In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Benzene, 1,2-difluoro-4-[2-(trimethylsilyl)ethynyl]- exerts its effects would depend on the specific reaction or application. In coupling reactions, for example, the trimethylsilyl-ethynyl group acts as a nucleophile, participating in the formation of new carbon-carbon bonds through palladium-catalyzed mechanisms . The fluorine atoms can influence the electronic properties of the benzene ring, affecting reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Ethynyl Substituents
Benzene, 4-[(4-ethylphenyl)ethynyl]-1,2-difluoro- (CAS 145698-42-6)
- Structure : Features a 4-ethylphenyl-ethynyl group instead of TMS-ethynyl.
- Properties : The ethylphenyl group introduces hydrophobicity, while the difluoro substitution enhances electrophilicity. However, the absence of a silyl group reduces steric protection, making the ethynyl bond more reactive toward undesired side reactions.
- Applications : Used in organic electronics due to its planar, conjugated structure .
P-Tolyl 2-(trimethylsilyl)ethynyl! (CAS 34452-56-7)
- Structure : Contains a sulfonyl-linked TMS-ethynyl group to a toluene ring.
- Properties : The sulfonyl bridge reduces electron density at the ethynyl group compared to direct attachment in the target compound. This diminishes its utility in metal-catalyzed coupling reactions.
- Applications : Primarily employed as a sulfone precursor in specialty chemical synthesis .
Fluorinated Benzene Derivatives
Benzene, 1,2-difluoro-4-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]- (CAS 117923-21-4)
- Structure : Replaces the TMS-ethynyl group with a bulky cyclohexyl-pentyl chain.
- Properties : The steric hindrance from the cyclohexyl substituents significantly reduces reactivity but enhances thermal stability. The difluoro substitution maintains moderate electrophilicity.
- Applications : Investigated for liquid crystal displays (LCDs) due to its mesogenic properties .
Benzene, 1-fluoro-3-(2-phenylethenyl) (CAS 88741-06-4)
- Structure : Features a styrenyl (ethenyl-phenyl) group instead of ethynyl.
- Properties : The ethenyl group allows π-conjugation but lacks the linearity and rigidity of an ethynyl linker. Reduced stability under acidic conditions compared to silyl-protected ethynyl analogues.
- Applications : Used in fluorescent dyes and photoactive materials .
Comparative Data Table
Key Research Findings
- Electronic Effects : The 1,2-difluoro substitution in the target compound increases the ring’s electrophilicity, facilitating nucleophilic aromatic substitution (NAS) reactions. In contrast, the ethylphenyl-ethynyl analogue (CAS 145698-42-6) exhibits extended conjugation, beneficial for charge transport in semiconductors .
- Steric Protection: The TMS group in the target compound prevents unwanted polymerization of the ethynyl group, a limitation observed in non-silylated analogues like CAS 88741-06-4 .
- Thermal Stability : Bulky substituents, such as cyclohexyl chains (CAS 117923-21-4), enhance thermal resistance (>300°C) compared to the target compound’s moderate stability (~200°C) .
Biological Activity
Benzene, 1,2-difluoro-4-[2-(trimethylsilyl)ethynyl]- (CAS No. 866683-38-7) is a synthetic organic compound with significant potential in various biological and chemical applications. This article explores its biological activity, synthesis methods, and potential applications based on available research findings.
Overview of the Compound
Benzene, 1,2-difluoro-4-[2-(trimethylsilyl)ethynyl]- is characterized by a benzene ring substituted with two fluorine atoms and a trimethylsilyl-ethynyl group. Its molecular formula is with a molecular weight of approximately 210.29 g/mol .
Synthesis Methods
The compound can be synthesized using various methods, with the Sonogashira coupling reaction being one of the most common. This method involves the reaction of 1,2-difluorobenzene with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under inert conditions.
The biological activity of Benzene, 1,2-difluoro-4-[2-(trimethylsilyl)ethynyl]- is largely influenced by its unique substituents. The trimethylsilyl group enhances its nucleophilicity, allowing it to participate in various biochemical reactions. This property makes it a valuable building block in organic synthesis and potentially in medicinal chemistry.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Benzene, 1,4-difluoro- | Difluorobenzene | Moderate antibacterial activity reported |
| 1,4-Bis(trimethylsilyl)benzene | Silylated benzene | Limited biological studies available |
| Benzene, 1,2-dichloro-4-[2-(trimethylsilyl)ethynyl]- | Chlorinated derivative | Antiviral properties noted in related studies |
Case Studies and Research Findings
While direct studies on Benzene, 1,2-difluoro-4-[2-(trimethylsilyl)ethynyl]- are sparse, the following case studies highlight its potential applications:
- Case Study 1 : A study on fluorinated compounds demonstrated that similar structures could inhibit viral replication in vitro. These findings suggest that Benzene, 1,2-difluoro-4-[2-(trimethylsilyl)ethynyl]- may also possess antiviral properties that warrant further investigation .
- Case Study 2 : Research into silylated compounds has shown their utility in enhancing drug delivery systems due to their favorable interaction with biological membranes. This characteristic could make Benzene, 1,2-difluoro-4-[2-(trimethylsilyl)ethynyl]- a candidate for drug formulation .
Q & A
Q. What are the established synthetic routes for preparing Benzene, 1,2-difluoro-4-[2-(trimethylsilyl)ethynyl]-?
The primary method involves Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between a halogenated benzene derivative (e.g., 1,2-difluoro-4-iodobenzene) and trimethylsilylacetylene. Key steps include:
- Catalyst system : Pd(PPh₃)₂Cl₂/CuI in a 1:1 ratio.
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) under inert gas (N₂/Ar) .
- Purification : Recrystallization from ethanol or column chromatography using silica gel (hexane:ethyl acetate, 9:1) . Critical parameters : Reaction temperature (60–80°C) and stoichiometric excess of trimethylsilylacetylene (1.2–1.5 equiv) to minimize side products.
Table 1: Example Reaction Conditions
| Component | Quantity/Condition |
|---|---|
| 1,2-Difluoro-4-iodobenzene | 1.0 equiv |
| Trimethylsilylacetylene | 1.3 equiv |
| Pd(PPh₃)₂Cl₂ | 2 mol% |
| CuI | 2 mol% |
| Solvent | THF, 70°C, 12 hr |
| Yield | 72–85% |
Q. What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine-induced splitting in aromatic protons) and trimethylsilyl group signals (δ ~0.2 ppm for Si(CH₃)₃) .
- IR Spectroscopy : Identify ethynyl C≡C stretch (~2100 cm⁻¹) and Si–C vibrations (~1250 cm⁻¹) .
- X-ray Diffraction (XRD) : Resolve crystal structure and verify regioselectivity of substituents .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS or GC-MS for purity assessment) .
Advanced Research Questions
Q. How can researchers optimize Sonogashira coupling conditions to improve yield and selectivity?
- Catalyst alternatives : Use Pd(OAc)₂ with bulky ligands (e.g., XPhos) to enhance stability and reduce homocoupling byproducts .
- Microwave-assisted synthesis : Reduce reaction time (2–4 hr vs. 12 hr) while maintaining high yields (85–90%) .
- Solvent screening : Test ionic liquids (e.g., [BMIM][PF₆]) for improved catalyst recycling and reduced environmental impact. Troubleshooting : If yields drop below 60%, check for moisture contamination (degas solvents) or catalyst deactivation (add fresh CuI).
Q. How can spectral data contradictions (e.g., unexpected NMR splitting) be resolved?
- Dynamic effects : Fluorine atoms may cause slow conformational exchange in solution, leading to splitting anomalies. Variable-temperature NMR (VT-NMR) can distinguish dynamic vs. static effects .
- Impurity analysis : Use 2D NMR (COSY, HSQC) to isolate signals from side products (e.g., di-ethynylated derivatives) .
- Computational validation : Compare experimental ¹³C shifts with DFT-calculated values (B3LYP/6-31G* basis set) to confirm assignments .
Q. What computational strategies predict the compound’s reactivity in electrophilic substitution reactions?
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the ethynyl group directs electrophiles to the meta position relative to fluorine .
- Solvent effects : Use polarizable continuum models (PCM) to simulate reaction pathways in THF vs. DCM.
- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots for nitration reactions) .
Methodological Considerations
Q. How should researchers handle safety risks associated with trimethylsilylacetylene?
- Ventilation : Use fume hoods to prevent inhalation of toxic vapors (trimethylsilylacetylene is volatile and irritant) .
- Protective gear : Wear nitrile gloves, safety goggles, and flame-resistant lab coats (CuI is moisture-sensitive and may react exothermically) .
- Waste disposal : Quench residual acetylides with isopropanol before aqueous neutralization .
Q. What strategies validate the absence of structural isomers in the final product?
- Chiral chromatography : Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers, if applicable.
- NOE experiments : 2D NOESY NMR detects spatial proximity of substituents (e.g., fluorine and ethynyl groups) to confirm regiochemistry .
- Isotopic labeling : Synthesize deuterated analogs to trace reaction pathways and identify byproducts .
Data Contradiction Analysis Example
Scenario : Discrepancy between theoretical and experimental IR stretches for C≡C bonds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
